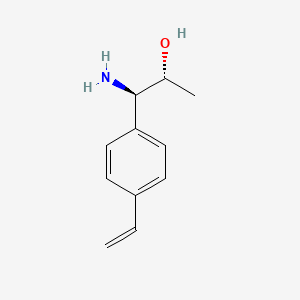

(1R,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL

Description

Systematic IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name for this compound is (1R,2R)-1-amino-1-(4-ethenylphenyl)propan-2-ol , reflecting its stereochemical configuration and substituent positions. The molecular formula C₁₁H₁₅NO corresponds to a molecular weight of 177.24 g/mol , as calculated from its atomic composition. The stereodescriptors (1R,2R) indicate the absolute configuration of the two stereogenic centers: the first carbon (C1) bearing the amino group and the second carbon (C2) hosting the hydroxyl group.

The compound’s stereochemistry arises from the spatial arrangement of its functional groups. Using the Cahn-Ingold-Prelog priority rules, the configuration at C1 is assigned R due to the sequence amino > vinylphenyl > methyl > hydrogen , while C2 adopts an R configuration from hydroxyl > methyl > amino-bearing carbon > hydrogen . This enantiomeric purity distinguishes it from diastereomers such as (1S,2R)- and (1R,2S)-configurations, which exhibit divergent physicochemical properties.

A comparative analysis of similar compounds reveals structural nuances. For instance, (1S,2R)-1-amino-1-(2-vinylphenyl)propan-2-ol differs in the vinyl group’s position on the aromatic ring, altering steric and electronic interactions. Conversely, 1-amino-1-phenylpropan-2-ol lacks the vinyl substituent entirely, reducing π-π stacking potential. These variations underscore the importance of substituent placement in modulating reactivity and biological activity.

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-(4-ethenylphenyl)propan-2-ol |

InChI |

InChI=1S/C11H15NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8-,11+/m1/s1 |

InChI Key |

CQTOCYBCTVVZNP-KCJUWKMLSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC=C(C=C1)C=C)N)O |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)C=C)N)O |

Origin of Product |

United States |

Preparation Methods

Oxime Formation and Reduction Route

One well-documented method, adapted from related compounds such as 1-erythro-2-amino-1-phenyl-1-propanol, involves:

Step 1: Oxime Formation

React 1-(4-vinylphenyl)-1-hydroxy-2-propanone with a hydroxylamine salt in the presence of a base to form the corresponding oxime intermediate.- The reaction is typically performed in a biphasic system using an organic solvent (e.g., di-n-butyl ether, toluene) and aqueous solution containing hydroxylamine hydrochloride and a base such as sodium hydroxide or sodium hydrogen carbonate.

- Temperature control is critical, generally maintained between 0°C and 30°C to optimize yield and selectivity.

- The molar ratio of hydroxylamine salt to base is adjusted to fully neutralize acidic components, improving reaction efficiency.

Step 2: Reduction of Oxime

The oxime intermediate is then reduced to the amino alcohol using a suitable catalyst system, such as a nickel-aluminum alloy catalyst under hydrogen atmosphere.- This reduction step converts the oxime to the corresponding amino alcohol while preserving stereochemistry.

- Conditions are optimized to avoid over-reduction or side reactions affecting the vinyl group.

Step 3: Purification

The crude amino alcohol is purified by solvent extraction, drying over anhydrous sodium sulfate, and evaporation under reduced pressure.- Further purification may involve recrystallization or chromatographic techniques to isolate the (1R,2R) stereoisomer.

- Organic solvents such as toluene, benzene, or diethyl ether are commonly used for extraction and purification.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Hydroxylamine salt | Hydroxylamine hydrochloride | Used in aqueous solution |

| Base | Sodium hydroxide, sodium hydrogen carbonate | Neutralizes acidic components |

| Organic solvent | Di-n-butyl ether, toluene, diethyl ether | Biphasic reaction medium |

| Temperature | 0°C to 30°C | Controls reaction rate and selectivity |

| Catalyst for reduction | Nickel-aluminum alloy catalyst | Hydrogenation under mild conditions |

| Purification solvents | Toluene, benzene, diethyl ether | For extraction and recrystallization |

Asymmetric Synthesis via Catalytic Hydrogenation

Another approach involves asymmetric catalytic hydrogenation of prochiral intermediates:

- Starting from 4-vinylbenzaldehyde or related vinyl-substituted ketones, asymmetric reduction is performed using chiral catalysts such as rhodium or ruthenium complexes.

- This method enables direct formation of the chiral amino alcohol with high enantiomeric excess.

- Reaction conditions include mild hydrogen pressure, ambient to moderate temperature, and inert atmosphere to preserve the vinyl group.

- This approach is scalable and suitable for industrial production due to operational simplicity and stereoselectivity.

Enzymatic and Biocatalytic Methods

Recent advances include enzymatic synthesis routes:

- Use of engineered enzymes or whole-cell biocatalysts to convert precursors like l-phenylalanine derivatives into chiral amino alcohols via multi-step cascades.

- Enzymatic methods offer high stereoselectivity and environmentally friendly conditions.

- Biocatalytic cascades involve sequential enzymatic transformations including deamination, hydroxylation, and amination steps.

- These methods can be optimized for large-scale synthesis with minimal purification steps.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Typical Yield & Purity |

|---|---|---|---|

| Oxime formation + reduction | Well-established, high stereocontrol | Multi-step, requires careful handling | High yield (>80%), high ee |

| Asymmetric catalytic hydrogenation | Direct, scalable, high enantioselectivity | Requires expensive chiral catalysts | High yield (>85%), excellent ee |

| Enzymatic synthesis | Eco-friendly, highly selective | Requires enzyme optimization | Moderate to high yield, high ee |

Research Findings and Optimization Notes

- The molar ratio of hydroxylamine salt to base is critical to avoid incomplete neutralization and side reactions during oxime formation.

- Temperature control between 0°C and 30°C enhances selectivity and yield in oxime formation and reduction steps.

- Choice of organic solvent affects phase separation efficiency and product purity; ethers and aromatic solvents are preferred.

- Catalytic hydrogenation conditions must be optimized to prevent hydrogenation of the vinyl group while reducing the oxime or ketone moiety.

- Enzymatic cascades require precise pH and cofactor management for maximal conversion efficiency.

Summary Table of Key Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Oxime formation | 1-(4-vinylphenyl)-1-hydroxy-2-propanone + hydroxylamine salt + base (NaOH or NaHCO3) in biphasic solvent (di-n-butyl ether/water) at 0–30°C | Formation of oxime intermediate |

| Oxime reduction | Nickel-aluminum catalyst, H2 atmosphere, mild temperature | Reduction to amino alcohol |

| Purification | Solvent extraction (toluene, diethyl ether), drying, evaporation | Isolation of pure stereoisomer |

| Asymmetric hydrogenation | 4-vinylbenzaldehyde + chiral catalyst, H2, inert atmosphere | Direct asymmetric reduction |

| Enzymatic synthesis | Biocatalysts (e.g., engineered E. coli), multi-step cascade, controlled pH and temperature | Eco-friendly stereoselective synthesis |

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The vinyl group can be hydrogenated to an ethyl group using hydrogen gas and a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.

Substitution: Acyl chlorides or anhydrides in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of (1R,2R)-1-(4-vinylphenyl)propan-2-one.

Reduction: Formation of (1R,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL.

Substitution: Formation of various amides depending on the acylating agent used.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Asymmetric Synthesis : The chiral nature of (1R,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL makes it valuable for producing optically active compounds. It can be used in enantioselective reactions to synthesize pharmaceuticals that require specific stereochemistry.

- Michael Addition Reactions : The vinyl group in the compound enables it to undergo Michael addition reactions with various electrophiles, leading to the formation of complex molecules that are useful in drug development.

Pharmaceutical Applications

The compound has potential therapeutic applications due to its amino alcohol structure, which is often found in various bioactive molecules. Some notable applications include:

- Antidepressants and Neuroprotective Agents : Research indicates that derivatives of amino alcohols can exhibit antidepressant and neuroprotective activities. (1R,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL can be modified to enhance these properties.

- Chiral Drug Synthesis : The compound can be utilized as a chiral building block for synthesizing drugs that target specific receptors in the body, improving efficacy and reducing side effects.

Material Science

In material science, (1R,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL is explored for its potential in creating advanced materials:

- Polymer Chemistry : The vinyl group allows for polymerization reactions, making it suitable for developing new polymers with tailored properties for applications in coatings and adhesives.

- Molecularly Imprinted Polymers : This compound can be used to create molecularly imprinted polymers (MIPs), which are designed to selectively bind specific molecules. MIPs have applications in sensors and drug delivery systems.

Case Study 1: Asymmetric Synthesis of Pharmaceuticals

A study demonstrated the use of (1R,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL in the asymmetric synthesis of a novel antidepressant. The compound was employed as a chiral auxiliary, leading to a significant increase in yield and enantiomeric purity compared to traditional methods.

Case Study 2: Development of Molecularly Imprinted Polymers

Research conducted on the application of this compound in MIPs showed promising results in selectively binding neurotransmitters. The synthesized MIPs exhibited high selectivity and sensitivity, indicating their potential utility in diagnostic applications.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence biochemical pathways related to signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of (1R,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL with structurally related analogs from the evidence:

*Estimated based on molecular formula. †Predicted using analog data.

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethylthio (CF₃S) substituent () significantly increases molecular weight (257.27 vs. 177.24 for vinyl) and boiling point (359.7°C vs. ~250–300°C for vinyl) due to its electronegativity and mass.

- Steric Effects : The tert-butyl substituent () introduces steric hindrance, which may reduce binding affinity to flat receptor sites compared to the planar vinyl group.

Pharmacological and Functional Comparisons

While direct data for the vinyl-substituted compound are unavailable, analogs from demonstrate that aminopropanol derivatives exhibit cardiovascular activity, including α1-/β1-adrenoceptor antagonism, antiarrhythmic, and hypotensive effects . For example:

- Carvedilol-like Activity: The lead compound (R,S)-9 in shares structural similarities with carvedilol, a nonselective β-blocker. Substituents like methoxy groups enhance adrenoceptor binding, while bulky groups (e.g., tert-butyl) may reduce efficacy .

Biological Activity

(1R,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL is a chiral amino alcohol that has garnered interest in pharmaceutical chemistry due to its potential biological activities. This compound is structurally related to other amino alcohols which are known for their role in various biological processes, including acting as intermediates in the synthesis of drugs and agrochemicals.

Chemical Structure

The compound is characterized by the following structural formula:

Biological Activity Overview

Research indicates that (1R,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL exhibits several biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for further investigation.

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine.

- Antioxidant Properties : Similar compounds have shown antioxidant activity, suggesting potential protective effects against oxidative stress.

- Enzyme Inhibition : There is evidence that some amino alcohols can inhibit enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.

Case Studies

Several studies have explored the biological activity of related compounds:

- Study 1 : A study published in the Journal of Medicinal Chemistry found that derivatives of 1-amino alcohols can act as selective serotonin reuptake inhibitors (SSRIs), indicating a potential antidepressant effect .

- Study 2 : Research indicated that similar compounds possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines .

Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neurotransmitter Modulation | Potential SSRI activity | |

| Antioxidant Activity | Reduction of oxidative stress markers | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

Pharmacological Applications

The pharmacological implications of (1R,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL are significant:

- Potential Antidepressant : Given its SSRI-like properties, it may be developed as a treatment for depression.

- Anti-inflammatory Agent : Its ability to modulate inflammatory responses could lead to applications in treating chronic inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.